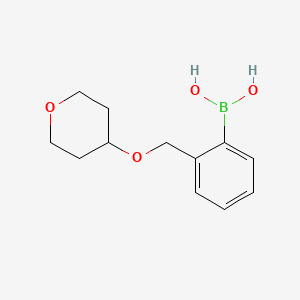

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(oxan-4-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQFACNULRLNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165476 | |

| Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-77-6 | |

| Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ortho Frontier: A Technical Guide to Ortho-Substituted Phenylboronic Acids

Executive Summary

This technical guide addresses the synthetic and application challenges associated with ortho-substituted phenylboronic acids . While phenylboronic acids are ubiquitous in cross-coupling, ortho-substitution introduces severe steric hindrance and accelerates hydrolytic instability (protodeboronation). This document details the mechanistic evolution from early Grignard methodologies to modern MIDA-boronate iterative synthesis and highlights the medicinal chemistry breakthrough of benzoxaboroles (e.g., Tavaborole, Crisaborole).

Part 1: The "Ortho Problem" – Sterics and Instability

The utility of arylboronic acids is often compromised by the substituent effect at the ortho position. This is not merely a steric issue but a kinetic stability challenge known as protodeboronation .

Mechanisms of Protodeboronation

Protodeboronation is the cleavage of the C–B bond to replace boron with a proton.[1] In ortho-substituted systems, this is accelerated by two factors:

-

Steric Relief: Release of steric strain in the tetrahedral boronate intermediate accelerates C–B bond fission.

-

Electronic Catalysis: Ortho-heteroatoms (e.g., -OR, -F) can coordinate to the boron or stabilize the transition state for protonolysis.

Mechanism Diagram: Base-Catalyzed Protodeboronation

The following diagram illustrates the pathway where a base (hydroxide) attacks the boron to form a boronate anion, which then undergoes ipso-protonation.[2]

Figure 1: Base-Catalyzed Protodeboronation Pathway. The formation of the tetrahedral boronate anion is the prelude to the irreversible C-B bond cleavage, often accelerated by ortho-substituents.

Part 2: Synthetic Evolution & Methodologies

Historically, ortho-substituted boronic acids were synthesized via trapping of ortho-lithiated species with trialkyl borates. However, this method often fails for functionalized substrates due to "Wurtz-type" coupling or incomplete trapping.

Directed Ortho Metalation (DoM)

The most reliable classical method involves Directed Ortho Metalation (DoM) using hindered bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to prevent nucleophilic attack on the directing group.

The MIDA Boronate Revolution

To overcome the instability of the free boronic acid, N-methyliminodiacetic acid (MIDA) ligands are used to rehybridize the boron from sp² to sp³. This closes the empty p-orbital, rendering the boron unreactive toward transmetallation and protodeboronation until "released" by mild aqueous base.

Comparison of Synthetic Strategies

| Feature | Classical DoM / Borate Trapping | MIDA Boronate Strategy |

| Reagent | Boronic Acid + MIDA / Dean-Stark | |

| Boron Hybridization | sp² (Lewis Acidic) | sp³ (Coordinatively Saturated) |

| Stability | Low (Prone to oxidation/hydrolysis) | High (Bench stable, silica compatible) |

| Cross-Coupling | Direct usage (often excess required) | "Slow Release" mechanism |

| Ortho-Tolerance | Moderate (Lithium aggregates) | Excellent (Iterative coupling possible) |

Part 3: The Suzuki-Miyaura Challenge

Coupling ortho-substituted partners requires overcoming the high activation energy of transmetallation. Standard Pd(

Ligand Selection for Ortho-Systems

The solution lies in electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate oxidative addition and create a mono-ligated Pd(0) species active enough for transmetallation.

-

SPhos / XPhos: The biaryl backbone prevents palladacycle formation and boosts stability.

- : High cone angle promotes reductive elimination of sterically congested biaryls.

Experimental Workflow: "Slow Release" Cross-Coupling

This protocol allows the coupling of unstable ortho-substituted boronic acids by releasing them slowly from a MIDA-protected precursor, maintaining a low steady-state concentration of the sensitive boronic acid.

Figure 2: The "Slow Release" Cross-Coupling Strategy. By keeping k1 < k2, the concentration of free boronic acid is minimized, preventing decomposition.

Part 4: Medicinal Chemistry – The Benzoxaborole Breakthrough

The "ortho-problem" was turned into a therapeutic advantage with the discovery of benzoxaboroles . By fusing the boronic acid into a cyclic hemi-ester with an ortho-hydroxymethyl group, the boron becomes part of a strained 5-membered ring (oxaborole).

Key Drugs

-

Tavaborole (Kerydin): Treats onychomycosis by forming a stable adduct with the cis-diol of the adenosine terminal of fungal leucyl-tRNA synthetase.

-

Crisaborole (Eucrisa): A PDE4 inhibitor for atopic dermatitis. The boron atom coordinates to a bimetallic center (Zn/Mg) in the enzyme active site.

Synthesis of Benzoxaboroles

The synthesis typically proceeds via the formylation of an ortho-bromoaryl species, followed by borylation and reductive cyclization.

Part 5: Detailed Experimental Protocol

Target: Synthesis of 2,6-difluorophenyl MIDA boronate (A difficult, unstable ortho-substituted motif).

Step 1: In-Situ Trapping (DoM)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Add 1,3-difluorobenzene (1.14 g, 10 mmol) and triisopropyl borate (

, 2.8 mL, 12 mmol) to anhydrous THF (50 mL). Cool to -78 °C . -

Lithiation: Dropwise add LDA (Lithium diisopropylamide, 2.0 M in THF/heptane, 6.0 mL, 12 mmol) over 30 minutes. Note: Premixing the borate prevents the condensation of the lithiated species with itself.

-

Warming: Stir at -78 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. The solution effectively contains the lithium isopropoxyborate salt.

Step 2: MIDA Protection

-

Solvent Switch: Concentrate the reaction mixture in vacuo to remove THF. Redissolve the residue in DMSO (20 mL) and Toluene (50 mL).

-

MIDA Addition: Add N-methyliminodiacetic acid (MIDA, 2.2 g, 15 mmol).

-

Dehydration: Heat the mixture to 110 °C under a Dean-Stark trap for 12 hours to remove isopropanol and water.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMSO and excess MIDA.

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Acetone/Ether to yield the crystalline MIDA boronate.

Validation:

-

¹¹B NMR: Look for a broad singlet around 10-12 ppm (characteristic of sp³ hybridized MIDA boronates), distinct from the ~30 ppm of free boronic acids.

References

-

Torssell, K. (1957).[3] "Bromination of tolylboronic acids according to Wohl-Ziegler." Arkiv för Kemi, 10, 507-511.[3] 3

-

Baker, S. J., et al. (2006). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis."[3] Journal of Medicinal Chemistry, 49(15), 4447-4450. 3

-

Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for the synthesis of highly substituted polyenes." Journal of the American Chemical Society, 129(21), 6716-6717. [4]

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. 2

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. 5

Sources

Strategic Utilization of 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid in Drug Discovery

Executive Summary

2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid represents a high-value "hybrid scaffold" in modern medicinal chemistry. It combines a phenylboronic acid moiety —essential for cross-coupling and covalent targeting—with a tetrahydropyran (THP) ether via an ortho-oxymethyl linker.

This guide moves beyond basic catalog descriptions to analyze the strategic utility of this molecule. It addresses the specific challenges of ortho-substituted boronic acids in synthesis and highlights its potential in Fragment-Based Drug Discovery (FBDD), solubility enhancement, and redox-responsive drug delivery systems.

Part 1: Structural Analysis & Pharmacophore Potential

To effectively utilize this building block, one must understand the functional roles of its three distinct domains.

The Pharmacophore Triad

The molecule is not merely a reagent; it is a pre-assembled pharmacophore designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) problems.

-

The Warhead/Handle (Boronic Acid): Serves a dual purpose. In synthesis, it is the nucleophile for Suzuki-Miyaura coupling. In chemical biology, it acts as a reversible covalent warhead for serine proteases or a sensor for 1,2-diols (sugars).

-

The Solubility Engine (THP Ring): The tetrahydropyran ring is a classic bioisostere for phenyl or cyclohexyl rings. It lowers logP (lipophilicity) and improves metabolic stability by blocking metabolic "soft spots" often found on aliphatic rings.

-

The Flexible Linker (Oxymethyl at Ortho): The ortho positioning introduces a "kink" in the molecular geometry, crucial for accessing specific receptor sub-pockets that linear para-substituted analogs cannot reach.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional zones of the molecule.

Figure 1: Functional decomposition of the scaffold showing synthetic and biological utility zones.

Part 2: Synthetic Methodology (High-Efficiency Protocols)

The Ortho-Substitution Challenge

The primary challenge with this molecule is the ortho-substituent effect . The oxymethyl group at the C2 position creates steric hindrance around the boron atom. Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often fail or proceed slowly due to:

-

Slow Transmetallation: The bulky ortho group hinders the approach of the palladium complex.

-

Protodeboronation: Ortho-substituted boronic acids are prone to hydrolytic cleavage of the C-B bond under basic/aqueous conditions before coupling occurs.

Recommended Protocol: Sterically Demanding Suzuki Coupling

To overcome these issues, we utilize Buchwald Precatalysts (e.g., XPhos Pd G2) which are specifically designed to facilitate oxidative addition and transmetallation in hindered systems.

Reagents:

-

Substrate: 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base: K3PO4 (3.0 equiv) - Anhydrous phosphate is preferred over carbonate to reduce protodeboronation.

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K3PO4 (3.0 mmol).

-

Degassing: Seal the vial and purge with Argon for 5 minutes. This is critical; oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Thermal Activation: Heat to 80°C. Note: Do not overheat (>100°C) initially, as this accelerates protodeboronation of the ortho-substituted boronic acid.

-

Monitoring: Monitor by LC-MS. If the boronic acid is consumed but starting halide remains, add a second portion (0.5 equiv) of boronic acid.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Synthetic Logic Diagram

The following diagram details the catalytic cycle with specific emphasis on where the ortho-substitution impacts the rate.

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-substituent.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

Kinase Inhibitor Design (Hinge Region Binding)

Many kinase inhibitors utilize a biaryl scaffold. The THP group in this molecule can mimic the ribose ring of ATP or solubilizing groups found in drugs like Gefitinib or Lapatinib .

-

Strategy: Couple the boronic acid to a chloro-pyrimidine or quinazoline core.

-

Benefit: The ortho-oxymethyl linker positions the THP ring into the "solvent front" or specific hydrophobic pockets (e.g., the gatekeeper region), improving selectivity.

Protease Inhibition (Serine Proteases)

Boronic acids are potent transition-state analogs for serine proteases (e.g., Thrombin, Elastase, Proteasome).

-

Mechanism: The boron atom accepts a lone pair from the active site serine hydroxyl, forming a reversible tetrahedral boronate complex.

-

Application: This specific molecule can be used directly (without coupling) as a fragment lead. The THP ether provides secondary binding interactions in the S1 or S2 subsites of the enzyme.

Redox-Responsive Drug Delivery

Phenylboronic acids react with H2O2 (Reactive Oxygen Species - ROS) to oxidize the C-B bond to a phenol.

-

Concept: In high-ROS environments (e.g., tumor microenvironments), the boronic acid converts to a phenol, triggering a self-immolative release of a payload attached via the ortho-oxymethyl linker.

-

Reaction: Ar-B(OH)2 + H2O2 -> Ar-OH + B(OH)3. The resulting phenol can then undergo 1,6-elimination if appropriately designed.

Part 4: Data & Specifications

Comparative Reactivity Table

Estimated reactivity profiles based on standard boronic acid electronic/steric parameters.

| Parameter | Para-Substituted | Ortho-Substituted (This Molecule) | Implication |

| Steric Bulk (A-value) | Low | High | Requires active catalysts (e.g., S-Phos, X-Phos). |

| Protodeboronation Rate | Low | High | Avoid prolonged heating; use anhydrous bases if possible. |

| Solubility (Water) | Moderate | High | THP ether assists in aqueous-organic solvent mixtures. |

| Transmetallation Rate | Fast | Slow | Rate-limiting step in the catalytic cycle. |

References

-

Suzuki-Miyaura Coupling Mechanism & Catalysts

- Ortho-Substituted Boronic Acids: Title: A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Source: BenchChem Technical Guides.

-

Tetrahydropyran in Medicinal Chemistry

-

Boronic Acids in Drug Delivery

-

Buchwald Precatalysts (XPhos Pd G2)

- Title: Formation of C–C Bonds via Palladium-C

- Source: The Buchwald Lab (MIT).

-

URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid

[1]

Abstract & Strategic Overview

This guide details the cross-coupling of 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (CAS: N/A for specific isomer, analogous to ortho-benzylic ether class).[1] This building block is increasingly utilized in medicinal chemistry to introduce a solubilizing tetrahydropyran (THP) motif while maintaining a rigid aromatic linker.[1]

The Challenge: Coupling this substrate is non-trivial due to the "Ortho-Effect." The bulky -(tetrahydropyran-4-yloxy)methyl group at the 2-position creates significant steric hindrance around the boron center.[1] This slows the rate of transmetallation, allowing the competing pathway of protodeboronation to dominate, often resulting in the formation of the reduced side-product (benzyl ether) rather than the desired biaryl.

The Solution: To overcome this, we utilize Buchwald Precatalysts (Generation 2/3) which feature bulky, electron-rich biarylphosphine ligands. These catalysts facilitate oxidative addition and, crucially, create a pocket that accommodates the steric bulk during transmetallation while preventing catalyst decomposition.

Molecule Analysis & Mechanistic Insight

Structural Considerations

-

Steric Bulk: The ortho-substituent forces the boronic acid out of planarity with the phenyl ring. Standard tetrakis(triphenylphosphine)palladium(0) (

) often fails here. -

Ether Linkage: Unlike the acid-labile 2-tetrahydropyranyl acetal, the 4-tetrahydropyranyl moiety described here is a secondary ether.[1] It is chemically robust under basic Suzuki conditions and tolerates mild acidic workups.[1]

-

Solubility: The THP ring significantly enhances solubility in moderately polar organic solvents (THF, Dioxane) compared to simple alkyl-benzenes.

Mechanism of Failure (Protodeboronation)

In the presence of base and water, the boronic acid forms a boronate anion. If transmetallation is slow (due to sterics), this anion undergoes hydrolysis, severing the C-B bond.

Diagram 1: Competitive Pathways & Optimization Logic

Caption: The kinetic competition between the desired transmetallation (green path) and the undesired protodeboronation (red path). Bulky ligands accelerate the green path.

Experimental Protocols

Protocol A: The "Gold Standard" (High Steric Demand)

Recommended for: Coupling with hindered aryl chlorides, electron-rich aryl halides, or heteroaryl chlorides. Catalyst System: SPhos Pd G2 (or XPhos Pd G2).[1]

| Component | Equivalents | Role |

| Aryl Halide | 1.0 equiv | Electrophile |

| Boronic Acid | 1.2 - 1.5 equiv | Nucleophile (Excess accounts for some deboronation) |

| SPhos Pd G2 | 0.02 - 0.05 equiv | Precatalyst (Rapid activation) |

| 2.0 - 3.0 equiv | Base (Mild, prevents rapid deboronation) | |

| Solvent | 1,4-Dioxane / | Solvent (Biphasic system is crucial) |

Step-by-Step Procedure:

-

Charge: To a vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and Potassium Phosphate (3.0 mmol).

-

Catalyst Addition: Add SPhos Pd G2 (20-30 mg, ~2-4 mol%).

-

Note: SPhos Pd G2 is air-stable, but the active species is not.[1]

-

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

).[1][2] -

Solvent: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic layers.

-

Monitoring: Check by LCMS at 2 hours. If conversion is low, raise temp to 100°C.

-

QC Check: Look for the mass of the deboronated byproduct (

).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Protocol B: Cost-Effective / Scale-Up (Moderate Sterics)

Recommended for: Coupling with reactive Aryl Bromides or Iodides where extreme catalytic activity is not required.[1]

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: Toluene / Ethanol (4:1 ratio)

-

Temperature: 90°C - 100°C

Rationale: The bidentate dppf ligand has a large bite angle which can sometimes accommodate steric bulk better than

Workflow Visualization

Diagram 2: Experimental Decision Matrix

Caption: Decision matrix for selecting catalyst systems and troubleshooting based on electrophile difficulty and reaction outcomes.

Troubleshooting & Critical Parameters

The Boroxine Issue

Boronic acids often dehydrate to form cyclic trimers (boroxines) upon storage.

-

Observation: The reagent appears as a sticky solid or has a variable melting point.

-

Impact: Boroxines are less reactive.[1]

-

Solution: The presence of water in the solvent system (Protocol A/B) naturally hydrolyzes the boroxine back to the active monomeric acid in situ. Do not use strictly anhydrous conditions unless specifically trying to stop deboronation.

Controlling Protodeboronation

If the "reduced" byproduct (benzyl ether) is observed:

-

Reduce Base Strength: Switch from

to -

Increase Concentration: Higher concentration (0.5 M - 1.0 M) favors the bimolecular coupling over the unimolecular (pseudo-first-order) deboronation with solvent.[1]

-

Catalyst Load: Increase catalyst loading to 5-10 mol% to consume the boronic acid faster than it degrades.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][3][4] Accounts of Chemical Research, 41(11), 1461–1473.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(37), 13156–13165.

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.[1] (Note: General reference for material properties).

Applications of 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry.[1][2] Initially recognized for their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, their role has expanded dramatically.[][4] The boron atom's unique electronic properties—its electrophilicity and ability to form reversible covalent bonds with biological nucleophiles—have positioned boronic acid-containing molecules as powerful enzyme inhibitors and versatile pharmacophores.[5][6] Since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003, interest in boron-based drugs has surged, leading to several other approved therapeutics and numerous candidates in clinical trials.[5][7]

This guide focuses on a specific, highly functionalized building block: 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid . Its structure is notable for three key features:

-

The Arylboronic Acid Moiety: Positioned at the ortho position, it is primed for participation in cross-coupling reactions, enabling the construction of complex biaryl structures.

-

The Methylene Linker: Provides spatial separation and flexibility between the phenyl ring and the heterocyclic portion.

-

The Tetrahydropyran (THP) Group: A saturated heterocyclic motif frequently found in bioactive molecules, it enhances solubility and provides a stable, non-aromatic scaffold for further interaction with biological targets.[8] The THP ether also serves as a protected form of a hydroxymethyl group, offering a latent handle for subsequent chemical modification.

This combination of features makes 2-(tetrahydropyran-4-yloxymethyl)phenylboronic acid a strategic asset in programs ranging from fragment-based screening to lead optimization.

Physicochemical Profile and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The data below, compiled from various sources, provides a snapshot of the key characteristics of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₇BO₄ | |

| Molecular Weight | 236.07 g/mol | |

| Appearance | White to off-white solid | Typical for arylboronic acids. |

| Solubility | Soluble in methanol, DMSO, THF, Dioxane. Poorly soluble in water. | As expected for an organic molecule of this size.[9] |

| pKa | ~8.5 - 9.5 (Predicted) | The acidity of the boronic acid is crucial for its reactivity.[9] |

| Stability | Bench-stable solid. Prone to dehydration to form boroxine anhydride upon prolonged storage or heating. Store in a cool, dry place. | Boroxine formation is a common equilibrium for boronic acids.[10] |

Expert Insight: While boronic acids are generally stable, their propensity to form cyclic boroxine anhydrides is a critical consideration. This dehydration process can affect stoichiometry in reactions. It is best practice to use the reagent as supplied or, for highly sensitive applications, to briefly dry it under vacuum before use. The presence of the boroxine does not typically inhibit reactivity in Suzuki-Miyaura couplings, as the basic aqueous conditions hydrolyze it back to the active boronic acid in situ.[10]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The paramount application of 2-(tetrahydropyran-4-yloxymethyl)phenylboronic acid is in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[11][12] This reaction facilitates the coupling of the arylboronic acid with an aryl, heteroaryl, or vinyl halide (or triflate), providing a direct route to complex biaryl systems often found in drug candidates.[13]

Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: This is the rate-determining step. A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-(tetrahydropyran-4-yloxymethyl)phenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of a Biaryl PARP Inhibitor Precursor

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents.[15][16][17] Many PARP inhibitors feature a complex biaryl scaffold.[18][19] This protocol describes a representative Suzuki-Miyaura coupling to synthesize a key intermediate.

Reaction Scheme: (2-(Tetrahydropyran-4-yloxymethyl)phenyl)boronic acid + 3-Bromo-5-cyanopyridine → 3-Cyano-5-(2-((tetrahydro-2H-pyran-4-yloxy)methyl)phenyl)pyridine

Materials:

-

2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.0 eq)

-

3-Bromo-5-cyanopyridine (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane

-

Water (Anhydrous solvents are recommended for the organic phase)

Protocol Steps:

-

Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-(tetrahydropyran-4-yloxymethyl)phenylboronic acid (e.g., 236 mg, 1.0 mmol), 3-bromo-5-cyanopyridine (201 mg, 1.1 mmol), and potassium phosphate (424 mg, 2.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of dioxane. Add this catalyst solution to the main reaction vial.

-

Causality: Using a pre-formed catalyst or pre-mixing the ligand and palladium source ensures the formation of the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and faster reactions.

-

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) to the reaction vial. The 10:1 solvent ratio is a common starting point for Suzuki couplings.

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

-

Causality: Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and promoting side reactions like the homocoupling of the boronic acid.[12]

-

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (boronic acid) is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Alternative Coupling Reactions: The Chan-Lam Amination

While less common than Suzuki coupling, arylboronic acids can also participate in copper-catalyzed C-N and C-O bond-forming reactions, known as the Chan-Lam (or Chan-Evans-Lam) coupling.[20][21] This reaction allows for the coupling of 2-(tetrahydropyran-4-yloxymethyl)phenylboronic acid with amines, amides, or alcohols to form the corresponding arylamines or aryl ethers.[22][23]

Advantages:

-

Milder Conditions: Often proceeds at room temperature and is tolerant of air, offering an advantage over the more stringent inert conditions required for the related Buchwald-Hartwig amination.[21][22]

-

Orthogonal Reactivity: Provides a complementary method to palladium-catalyzed reactions for constructing key bonds in medicinal chemistry.

Protocol: Synthesis of an Aryl Ether

Reaction Scheme: 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid + Phenol → 1-((Tetrahydro-2H-pyran-4-yloxy)methyl)-2-phenoxybenzene

Materials:

-

2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.5 eq)

-

Phenol (1.0 eq)

-

Copper(II) acetate (Cu(OAc)₂, 1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

Molecular sieves (4Å)

Protocol Steps:

-

Setup: To a round-bottom flask, add phenol (94 mg, 1.0 mmol), 2-(tetrahydropyran-4-yloxymethyl)phenylboronic acid (354 mg, 1.5 mmol), copper(II) acetate (182 mg, 1.0 mmol), and powdered 4Å molecular sieves (~200 mg).

-

Causality: A stoichiometric amount of copper is often used in classic Chan-Lam protocols.[24] Molecular sieves help to remove water, which can interfere with the reaction. An excess of the boronic acid is used to drive the reaction to completion.

-

-

Solvent and Base: Add anhydrous DCM (10 mL) and pyridine (158 mg, 161 µL, 2.0 mmol).

-

Reaction: Stir the heterogeneous mixture vigorously, open to the air, at room temperature for 24-72 hours.

-

Monitoring: Follow the disappearance of the phenol starting material by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves, washing the pad with DCM.

-

Purification: Concentrate the filtrate and purify the residue via flash column chromatography (hexane/ethyl acetate) to isolate the desired aryl ether.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy that screens small, low-molecular-weight compounds ("fragments") to identify binders to a biological target.[25] Boronic acids are highly valuable fragments for several reasons:

-

Rule of Three Compliance: Many boronic acid fragments adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), making them ideal starting points.[]

-

Reversible Covalency: The boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site, providing a strong binding interaction that can be detected by sensitive biophysical methods.[][25]

-

Synthetic Tractability: The boronic acid itself is a handle for synthetic elaboration via cross-coupling reactions, allowing for efficient fragment growth into more potent leads.[25]

2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, with its molecular weight of 236.07, is an excellent candidate for an FBDD library. The THP moiety provides a distinct, three-dimensional, and polar feature that can probe specific pockets within a protein binding site.

Conclusion

2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a versatile and strategically valuable building block in medicinal chemistry. Its primary utility lies in the robust and predictable Suzuki-Miyaura cross-coupling reaction to generate complex biaryl structures central to many drug scaffolds, particularly in areas like oncology. Furthermore, its potential application in Chan-Lam couplings and its ideal properties as a fragment for FBDD campaigns underscore its broad applicability. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the unique chemical attributes of this reagent to accelerate their drug discovery programs.

References

- Dhuri, V., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- ResearchGate. (2025). Design and discovery of boronic acid drugs. Request PDF.

-

Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

- A. D. S. G. Al-Karad, et al. (2020). Design and discovery of boronic acid drugs. PubMed.

-

NROChemistry. (2025). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

- PubMed. (2025).

- Beilstein Journal of Organic Chemistry. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones.

-

Metapharmacology. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydropyran-4-boronic acid. Retrieved from [Link]

- Silva, A. M. G., et al. (2020).

- Das, B., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)

- ResearchGate. (2025).

- PMC. (2024).

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

- Chen, X., et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. PubMed.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold.

- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- PubMed. (2020).

- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?.

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

-

Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from [Link]

- PMC. (2024).

-

CompTox Chemicals Dashboard, EPA. (2025). {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid. Retrieved from [Link]

- ResearchGate. (2025). Physicochemical drug properties associated with in vivo toxicological outcomes: A review.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 20. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 21. Chan-Lam Coupling [organic-chemistry.org]

- 22. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. d-nb.info [d-nb.info]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Use of 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid as a building block in organic synthesis

Application Note: 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid

Executive Summary

2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a specialized organoboron building block designed for the introduction of a polar, solubility-enhancing pharmacophore into biaryl scaffolds. Characterized by an ortho-substituted benzylic ether linkage to a tetrahydropyran (THP) ring, this reagent addresses two critical challenges in medicinal chemistry: improving physicochemical properties (LogD reduction, metabolic stability) and inducing conformational control via steric pressure at the biaryl axis.

This guide provides optimized protocols for utilizing this sterically demanding reagent in Suzuki-Miyaura cross-couplings, ensuring high yields and minimizing common side reactions such as protodeboronation.

Chemical Profile & Structural Logic

Molecule Specifications

-

IUPAC Name: [2-[(Oxan-4-yloxy)methyl]phenyl]boronic acid

-

Functional Class: Ortho-substituted Arylboronic Acid / Benzylic Ether

-

Key Moiety: Tetrahydropyran-4-yl ether (Solubilizing Group)

-

Reactivity Profile: Nucleophile in Pd-catalyzed cross-coupling; susceptible to steric hindrance and hydrolytic instability under harsh basic conditions.

Mechanistic Advantages

-

The THP Effect: Unlike cyclohexyl analogs, the THP ether lowers lipophilicity (LogP) and offers a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of drug candidates.

-

Ortho-Benzylic Linker: The methylene spacer (-CH2-) provides rotational freedom, allowing the THP group to orient into solvent-exposed pockets of target proteins (e.g., kinase solvent fronts), while the ortho position forces the biaryl system into a twisted conformation, potentially increasing selectivity.

Synthesis of the Building Block

While often commercially available, in-house synthesis may be required for scale-up. The following route ensures the integrity of the acid-sensitive ether linkage.

Protocol: Etherification & Borylation

-

Ether Formation: React 2-bromobenzyl bromide with tetrahydropyran-4-ol using Sodium Hydride (NaH) in THF at 0°C to RT.

-

Note: Maintain strict anhydrous conditions to prevent hydrolysis of the benzyl bromide.

-

-

Miyaura Borylation:

-

Reagents: Aryl bromide intermediate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), KOAc (3.0 eq).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: 80°C, 4-12 hours.

-

Critical Step: Monitor consumption of bromide by LCMS. The ortho-substituent slows the oxidative addition; do not overheat (>90°C) to avoid homocoupling.

-

-

Hydrolysis (Optional): Treat the pinacol ester with NaIO₄/NH₄OAc in Acetone/Water to yield the free boronic acid. Note: The pinacol ester is often preferred for coupling due to higher stability.

Application Protocol: Sterically Demanding Suzuki-Miyaura Coupling

The ortho-substitution makes this reagent prone to slow transmetalation. Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail. The following protocol uses a highly active Buchwald precatalyst system.

Reaction Setup (Standard Scale: 0.5 mmol)

| Component | Equivalents | Mass/Volume | Role |

| Aryl Halide (Partner) | 1.0 eq | Variable | Electrophile |

| Boronic Acid Reagent | 1.2 - 1.5 eq | ~142 mg (calc.) | Nucleophile |

| Pd(Amphos)Cl₂ or XPhos Pd G3 | 0.02 - 0.05 eq | Catalytic | Catalyst |

| K₃PO₄ (Tribasic) | 2.0 - 3.0 eq | 212 - 318 mg | Base |

| THF : Water (4:1) | Solvent | 2.5 mL | Reaction Medium |

Step-by-Step Procedure

-

Vessel Preparation: Charge a microwave vial or pressure tube with the Aryl Halide, Boronic Acid, and Base.

-

Catalyst Addition: Add the Pd-precatalyst (XPhos Pd G3 is recommended for sterically hindered chlorides; Pd(Amphos)Cl₂ for bromides).

-

Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed THF/Water mixture via syringe.

-

Reaction:

-

Thermal: Heat to 60°C for 12-18 hours.

-

Microwave: 80°C for 1 hour (Recommended for rapid screening).

-

-

Workup: Dilute with EtOAc, wash with Brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Silica). Note: The THP ether is polar; expect the product to elute later than typical biaryls.

Troubleshooting Guide

-

Issue: Protodeboronation (Ar-B(OH)₂

Ar-H)-

Cause: High temperature + aqueous base + ortho steric bulk destabilizing the C-B bond.

-

Solution: Switch to anhydrous conditions using Cs₂CO₃ / Dioxane or use the Pinacol Ester derivative instead of the free acid.

-

-

Issue: Low Conversion

-

Cause: Slow transmetalation due to steric hindrance at the ortho position.

-

Solution: Increase catalyst load to 5 mol% and switch to SPhos Pd G3 , which is specifically designed for ortho-substituted couplings.

-

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the specific steric challenges addressed during the catalytic cycle.

Synthesis & Activation Workflow

Caption: Figure 1. Synthetic route to the 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid scaffold, highlighting the critical etherification step prior to borylation.

Steric Considerations in the Catalytic Cycle

Caption: Figure 2. The Suzuki-Miyaura catalytic cycle emphasizing Transmetalation as the rate-limiting step due to the ortho-substituent steric clash.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

-

Knochel, P., et al. (2004). Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition, 43(26), 3368–3398. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid and associated palladium catalysts before handling.

Sources

Reaction conditions for C-C bond formation with 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid

Application Note: Reaction Conditions for C-C Bond Formation with 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid

Executive Summary

This technical guide details the optimized reaction conditions for utilizing 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

While phenylboronic acids are ubiquitous in medicinal chemistry, this specific building block presents a unique duality:

-

Structural Utility: It installs a polar, non-aromatic heterocycle (tetrahydropyran) via a flexible linker, improving solubility and metabolic stability (low lipophilicity) in drug candidates.

-

Synthetic Challenge: The ortho-substitution (2-position) creates significant steric hindrance near the boron center, retarding the transmetallation step. Furthermore, while the ether linkage is robust, the proximity of the oxygen atom can facilitate competitive protodeboronation or chelation to the palladium center.

This guide moves beyond generic "Suzuki conditions" to provide a precision protocol tailored for ortho-substituted, oxygen-rich aryl boronic acids.

Chemical Profile & Stability Insights

| Property | Description |

| Compound Class | Ortho-substituted Aryl Boronic Acid |

| Key Moiety | Tetrahydropyran-4-yl ether (attached via benzylic methylene) |

| Stability (Base) | High. The ether linkage is stable to all standard Suzuki bases ( |

| Stability (Acid) | Moderate to High. Unlike the acid-labile THP protecting group (linked at C2), this is a C4-linked ether. It resists mild acidic workups but may cleave under harsh acidic conditions (e.g., conc. HBr). |

| Solubility | Soluble in DMF, DMSO, THF, Dioxane, and MeOH. Limited solubility in non-polar hydrocarbons (Hexanes). |

Critical Structural Distinction: Researchers often confuse tetrahydropyran-4-yl ethers with tetrahydropyran-2-yl (THP) protecting groups. The latter are acetals and highly acid-labile. The subject compound is a standard ether , offering superior stability profiles during workup and purification.

Critical Reaction Parameters

Catalyst Selection: Overcoming the Ortho-Effect

Standard catalysts like

-

Recommendation: Use electron-rich, bulky phosphine ligands (Buchwald-type) that facilitate oxidative addition and create a spacious active site to accommodate the ortho-substituent.

-

Top Picks: XPhos Pd G3 , SPhos Pd G3 , or

+ SPhos .

Base & Solvent Systems

-

Base: Potassium Phosphate Tribasic (

) is superior to carbonates for hindered substrates due to higher basicity and better solubility in aqueous mixtures. -

Solvent: A biphasic system (Organic/Water) is essential. Water dissolves the boronate species, activating it for transmetallation.

-

Preferred: Toluene/Water (10:1) or Dioxane/Water (4:1).

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific bottleneck (Transmetallation) caused by the ortho-alkoxymethyl group.

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the transmetallation step for ortho-substituted boronic acids.

Experimental Protocols

Protocol A: Standard High-Yield Conditions (Recommended)

Best for coupling with Aryl Bromides and activated Aryl Chlorides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-5 mol%)

-

Base:

(3.0 equiv, 1M aqueous solution or finely ground solid) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G3.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

solution via syringe. -

Reaction: Heat the mixture to 80°C for 4-16 hours. Vigorous stirring is crucial for biphasic mixtures.

-

Monitoring: Monitor by LCMS. Look for the consumption of the halide.

-

Note: If protodeboronation is observed (formation of benzyl ether byproduct), lower temperature to 60°C and increase catalyst loading.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

, and concentrate.

Protocol B: "Difficult" Substrates (Sterically Hindered / Electron-Rich)

Use when coupling with deactivated Chlorides or other ortho-substituted partners.

Reagents:

-

Catalyst:

(2 mol%) + SPhos (4-8 mol%)-

Why SPhos? It is exceptionally good at coupling sterically hindered partners.

-

-

Base:

(anhydrous, ground) (3.0 equiv) -

Solvent: Toluene : Water (10:1)

-

Temperature: 100°C - 110°C

Procedure:

-

Premix the Pd source and Ligand in the solvent under Argon for 10 mins to generate the active catalyst species.

-

Add the Aryl Halide, Boronic Acid, and Base.[1]

-

Heat aggressively to reflux (100°C+). The higher temperature helps overcome the energy barrier of transmetallation caused by the steric clash.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation or failed oxidative addition. | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Ensure solvent is thoroughly degassed (O2 kills active Pd). |

| Protodeboronation (Ar-B(OH)2 | Reaction too slow; Boronic acid unstable at high T/pH. | 1. Add boronic acid in portions (e.g., at 0h, 2h, 4h).2. Lower Temp to 60°C.3. Switch solvent to THF/Water (milder). |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid. | Strictly exclude Oxygen. Verify Argon/Nitrogen line quality. |

| Starting Material Remains | Steric hindrance preventing transmetallation. | Switch ligand to SPhos (specifically designed for sterics). Increase temperature to 100°C. |

Method Development Decision Tree

Use this logic flow to select the optimal conditions for your specific electrophile.

Figure 2: Decision tree for selecting reaction conditions based on electrophile properties.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: Experimental Setup for Reactions with 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Compound: 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid Class: Ortho-substituted Arylboronic Acid / Functionalized Ether Core Application: Suzuki-Miyaura Cross-Coupling for Drug Discovery Scaffolds

This guide details the experimental handling and reaction optimization for 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid . This reagent is a critical building block in medicinal chemistry, often used to introduce the tetrahydropyran (THP) moiety—a privileged pharmacophore that improves metabolic stability and solubility compared to cyclohexyl analogs—into biaryl scaffolds.

Structural Analysis & Reactivity Implications[5][6][8]

-

Ortho-Substitution (Steric Hindrance): The primary challenge with this reagent is the substituent at the ortho (2-position) relative to the boronic acid. This creates steric bulk that can retard the transmetallation step in cross-coupling cycles.

-

Ether Linkage (Coordination Potential): The benzylic ether oxygen is capable of coordinating with palladium species. While this can sometimes facilitate "directed" oxidative addition, it may also lead to catalyst sequestration if the metal center is electron-deficient.

-

THP-4-yl vs. THP-2-yl Stability: It is crucial to distinguish this moiety from the common THP protecting group (2-tetrahydropyranyl). The 4-yloxymethyl linkage is a stable ether, not an acetal. It is robust against the basic conditions of Suzuki couplings and tolerates mild acidic workups, unlike the acid-labile THP-2-yl group.

Handling, Storage, and Pre-Reaction Prep

Storage Protocol

Boronic acids are equilibrium mixtures of the free acid and the cyclic boroxine anhydride. Dehydration is driven by heat and dry environments.

-

Temperature: Store at 2–8°C.

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if long-term storage is required, though the compound is generally air-stable for short periods.

-

Rehydration: If the reagent appears as a hard, glassy solid (indicating high boroxine content), mild hydrolysis can reactivate it. Stir in THF/Water (9:1) for 15 minutes prior to adding base.

Solubility Profile

-

High Solubility: DMF, DMSO, Methanol, Ethanol.

-

Moderate Solubility: THF, 1,4-Dioxane, DCM.

-

Low Solubility: Water, Hexanes, Diethyl Ether.

Core Protocol: Suzuki-Miyaura Cross-Coupling[5][9][10]

Due to the ortho-substitution, standard protocols (e.g., Pd(PPh3)4) often result in low yields or homocoupling. The following protocols prioritize active catalyst systems designed for hindered substrates.

Method A: The "Workhorse" Protocol (General Screening)

Best for: Reacting with electron-deficient aryl bromides or iodides.

| Component | Reagent | Equivalents | Notes |

| Substrate | Aryl Halide (Ar-Br/I) | 1.0 equiv | |

| Reagent | 2-(THP-4-yloxymethyl)PBA | 1.2 – 1.5 equiv | Excess required due to potential protodeboronation. |

| Catalyst | Pd(dppf)Cl₂·DCM | 0.05 equiv (5 mol%) | Robust, resists air oxidation. |

| Base | K₂CO₃ (2M aq.) | 3.0 equiv | Aqueous base is essential for boronate activation. |

| Solvent | 1,4-Dioxane | [0.2 M] | Degassed thoroughly. |

| Conditions | 80°C – 100°C | 4 – 12 hours | Inert atmosphere (Ar/N₂). |

Method B: The "Hindered Substrate" Protocol (High Performance)

Best for: Reacting with aryl chlorides, electron-rich halides, or sterically crowded partners.

This method utilizes Buchwald precatalysts (e.g., XPhos Pd G2/G3). The bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and, crucially, accelerate the transmetallation of the hindered ortho-boronic acid.

-

Charge Reaction Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G2 (2–5 mol%).

-

Solvent System: Add THF or Toluene (degassed).

-

Base Addition: Add K₃PO₄ (0.5 M in water) (3.0 equiv). Note: Phosphate often outperforms carbonate for hindered substrates.

-

Reaction: Heat to 60–80°C. Monitor via LCMS.

-

Why this works: XPhos creates a highly active monoligated Pd(0) species that creates space for the bulky boronic acid to approach the metal center.

-

Experimental Workflow Diagram

Caption: Optimized workflow for Suzuki coupling of hindered ortho-boronic acids, including decision gates for troubleshooting.

Troubleshooting & Mechanism

The "Protodeboronation" Risk

Ortho-substituted boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group, replaced by H). This is catalyzed by high temperatures and strong bases.

-

Symptom: LCMS shows a mass corresponding to the starting material minus the boronic acid group (Ar-H).

-

Solution:

-

Reduce Base Strength: Switch from K₂CO₃ to K₃PO₄ or NaHCO₃.

-

Anhydrous Conditions: Use CsF or CuCl in dry DMF/Dioxane. Water promotes protodeboronation; anhydrous activation via fluoride can mitigate this.

-

Copper Supplementation: Adding 10–20 mol% CuCl can facilitate the transmetallation step via a "copper effect," allowing the reaction to proceed at lower temperatures.

-

Mechanistic Bottleneck Visualization

Caption: The catalytic cycle highlights Transmetallation as the rate-limiting step due to the ortho-substituent's steric bulk.

Secondary Application: Chan-Lam Coupling

For forming C-O or C-N bonds (e.g., synthesizing diaryl ethers or anilines).

-

Reagents: Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv), Molecular Sieves (4Å).

-

Solvent: DCM or DCE (Open to air).

-

Protocol: Stir at Room Temperature.

-

Note: The ether oxygen in the boronic acid side chain may coordinate to Copper, potentially slowing the reaction. If sluggish, heat to 40°C.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 130(40), 13552–13554. Link

-

Knapp, D. M., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(34), 12068–12078. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Troubleshooting & Optimization

Side reactions and byproducts with 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid

Welcome to the Technical Support Center for 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to navigate the specific stability challenges and reactivity profiles of this ortho-substituted boronic acid.

Compound Profile & Reactivity Overview

This reagent functions as a specialized building block in medicinal chemistry, often used to introduce a solubilizing tetrahydropyran (THP) ether motif. However, its structure contains three distinct "stress points" that drive its side-reaction profile:

-

Ortho-Substitution: The bulky 2-alkoxymethyl group creates steric hindrance near the boron center, slowing down transmetallation in cross-coupling reactions and increasing the window for side reactions.

-

Benzylic Ether Linkage: The

moiety is susceptible to radical oxidation (benzylic position) and acid-catalyzed cleavage under harsh conditions. -

Boronic Acid Moiety: Prone to protodeboronation (loss of boron) and dehydration (boroxine formation).[1]

Troubleshooting & FAQs

Category A: Suzuki-Miyaura Coupling Issues

Q1: I am observing low yields and a significant amount of "de-boronated" byproduct (benzyl ether derivative). What is happening?

Diagnosis: You are experiencing Protodeboronation .[1][2]

Mechanism: Under basic conditions, especially at elevated temperatures, the

-

Switch Base: Move from strong hydroxide/alkoxide bases to milder bases like Potassium Phosphate (

) or Cesium Carbonate ( -

Reduce Water: Use anhydrous conditions with a base that has low solubility in the organic phase (e.g., "anhydrous Suzuki" conditions using suspended

in Dioxane). -

Lower Temperature: If possible, run the reaction at

instead of reflux (

Q2: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning or Homocoupling . Mechanism: Oxidative homocoupling (formation of Ar-Ar dimer) consumes the boronic acid. Alternatively, the ortho-substituent may be coordinating to the Palladium center, creating a stable but inactive complex. Solution:

-

Degas Thoroughly: Oxygen promotes homocoupling.[2][3] Sparge solvents with Argon for at least 15 minutes.

-

Change Ligand: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) designed for sterically hindered substrates. These ligands facilitate the difficult transmetallation step caused by the ortho-group.

Category B: Storage & Purity

Q3: My white powder has turned into a sticky solid or gum. Is it degraded? Diagnosis: Likely Boroxine Formation (Dehydration). Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[4] This is a reversible equilibrium driven by dry air or vacuum storage. Solution:

-

Verification: Check

NMR. Boroxine signals are often slightly shifted. -

Reversal: The boroxine is usually reactive in Suzuki couplings (it hydrolyzes in situ). If precise stoichiometry is required, recrystallize from a water/acetone mixture or wash with moist ether to regenerate the monomeric acid.

Q4: I see a new impurity peak at +16 mass units (M+16).

Diagnosis: Oxidation to Phenol .

Mechanism: Atmospheric oxygen or peroxides in solvents (like THF/Ether) can insert into the C-B bond, converting the boronic acid into a phenol (

-

Solvent Check: Ensure ether-based solvents (THF, Dioxane) are peroxide-free.

-

Purification: Phenolic impurities are difficult to separate by silica chromatography. An alkaline wash (0.5 M NaOH) can sometimes selectively extract the phenol if the product is non-acidic, but be careful as the boronic acid is amphoteric.

Deep Dive: Side Reaction Pathways

The following diagram illustrates the competing pathways that degrade 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid during storage and reaction.

Figure 1: Degradation landscape of ortho-alkoxymethyl phenylboronic acids. Note that Boroxine formation is reversible, while oxidation and protodeboronation are irreversible.

Optimized Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling for Hindered Substrates

Use this protocol to minimize protodeboronation and overcome steric hindrance.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio) or SPhos Pd G2 | SPhos creates a pocket that accommodates the ortho-substituent. |

| Base | Milder than carbonates; reduces protodeboronation rates. | |

| Solvent | Toluene / Water (10:1) or Dioxane (Anhydrous) | Toluene is non-coordinating. If hydrolysis is fast, switch to anhydrous Dioxane. |

| Temperature | Balance between activation energy and thermal degradation. |

Step-by-Step:

-

Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

(3.0 equiv). -

Add Catalyst (2–5 mol%).

-

Evacuate and backfill with Argon (

). -

Add degassed solvent (Toluene/Water mix).

-

Heat to

with vigorous stirring for 4–12 hours. -

Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water. Do not use oxidative workups (e.g., H2O2).

Protocol B: Recovery from Boroxine State

If your reagent appears as a sticky gum due to dehydration.

-

Dissolve the crude material in a minimal amount of Acetone.

-

Add Water dropwise until the solution becomes slightly turbid.

-

Stir at Room Temperature for 30 minutes (hydrolysis of anhydride).

-

Cool to

to precipitate the monomeric boronic acid. -

Filter and dry under vacuum for a limited time (over-drying re-induces boroxine formation).

Quantitative Data: Stability Comparison

| Condition | Est. Half-Life ( | Major Byproduct |

| Solid State (RT, Air) | > 6 Months | Boroxine (Reversible) |

| Solution (THF, Air) | 1–2 Weeks | Phenol (Oxidation) |

| Suzuki (pH 12, | < 1 Hour | Deboronated Arene |

| Suzuki (pH 9, | > 12 Hours | Stable (Productive Coupling) |

References

-

Protodeboronation Mechanisms

-

Suzuki Coupling Troubleshooting

-

Boronic Acid Stability & Ortho-Effects

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting guide for failed reactions with 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid

Status: Active Agent: Senior Application Scientist Ticket Subject: Troubleshooting Cross-Coupling Failures & Stability Issues

Molecule Profile & Core Challenges

Reagent: 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid Classification: Ortho-substituted, electron-rich arylboronic acid. Key Structural Features:

-

Ortho-Substitution: The bulky (tetrahydropyran-4-yloxy)methyl group at the C2 position creates significant steric hindrance, impeding the transmetalation step in the catalytic cycle.

-

Benzylic Ether Linkage: While stable under basic Suzuki conditions, the oxygen atom can act as a hemilabile ligand, potentially sequestering the palladium catalyst into inactive species.

-

Boronic Acid Moiety: Susceptible to protodeboronation (hydrolytic cleavage of the C-B bond), a pathway accelerated by steric strain and high pH.

The "Death Triangle" of Failure

Most users encounter one of three specific failure modes with this reagent. Identify your scenario below to jump to the solution.

Figure 1: Diagnostic logic tree for troubleshooting reaction failures.

Technical Support Tickets (Q&A)

Ticket #001: "My reaction turned black immediately and I recovered the aryl halide."

Diagnosis: Failed Transmetalation due to Steric Hindrance. The bulky group at the ortho position prevents the boronate from approaching the Palladium(II) center. If transmetalation is slower than the decomposition of the active catalyst, the Palladium precipitates as inactive Pd black. Standard ligands like PPh₃ or dppf are insufficient here.

Corrective Action: You must use electron-rich, bulky biarylphosphine ligands (Buchwald Ligands) that create a mono-ligated Pd(0) species. This opens up space at the metal center for the hindered boronic acid to enter.

-

Recommended Catalyst System: Pd(OAc)₂ + SPhos or XPhos (1:2 ratio).

-

Alternative: Pd-PEPPSI-IPr (N-heterocyclic carbene) is excellent for sterically demanding couplings.

-

Protocol Adjustment: Increase the catalyst loading to 2-5 mol%.

Senior Scientist Note: The ether oxygen in your side chain can coordinate to Pd. Using a strongly binding ligand like SPhos outcompetes this intramolecular coordination, keeping the catalyst active. [1]

Ticket #002: "I see a major byproduct with mass [M-78]. The Boron group is gone."

Diagnosis: Protodeboronation. This is the most common failure mode for ortho-substituted boronic acids. The steric strain weakens the C-B bond. Under basic conditions (necessary for Suzuki coupling), a hydroxide or alkoxide attacks the boron atom. If transmetalation is slow (see Ticket #001), the "ate" complex collapses, severing the C-B bond and replacing it with a proton.

Mechanism of Failure:

-

Base attacks Boron

Boronate anion formed. -

Steric bulk prevents reaction with Pd.

-

Hydrolysis occurs instead

Product is the benzyl ether (Ar-H).

Corrective Action:

-

Lower the Base Strength: Switch from

or -

Reduce Water: Standard Suzuki conditions use aqueous solvents. Switch to anhydrous dioxane or toluene and use anhydrous base.

-

Slow Addition: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the catalyst, favoring coupling over decomposition. [2]

Ticket #003: "The NMR of the reagent is messy. Is it degraded?"

Diagnosis: Boroxine Formation (Reversible Dehydration). Boronic acids exist in equilibrium with their trimeric cyclic anhydrides (boroxines). This is not degradation. The equilibrium is driven by water content.

-

Dry state: Mostly boroxine (broad signals, incorrect integration).

-

Wet state: Mostly boronic acid (sharp signals).

Corrective Action:

-

For NMR: Add 1 drop of

to your NMR tube (e.g., in DMSO- -

For Reaction: This does not affect reactivity if water is present. If running anhydrous (see Ticket #002), calculate stoichiometry assuming a mixture. It is standard practice to use 1.2 to 1.5 equivalents of this reagent to account for variable molecular weight and potential deboronation. [3]

Optimized Experimental Protocol

This protocol is designed to mitigate both steric hindrance and protodeboronation for 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.

Reaction Setup:

| Component | Equivalents | Role |

|---|---|---|

| Aryl Halide | 1.0 equiv | Electrophile |

| Boronic Acid Reagent | 1.5 equiv | Nucleophile (Excess accounts for deboronation) |

| Pd(OAc)₂ | 0.02 equiv (2 mol%) | Pre-catalyst |

| SPhos | 0.04 equiv (4 mol%) | Ligand (High steric demand specialist) |

| K₃PO₄ | 3.0 equiv | Base (Milder than carbonate) |

| Solvent | Toluene/Water (10:1) | Solvent (Biphasic system) |

Step-by-Step Workflow:

-

Charge Solids: Add Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a vial equipped with a stir bar.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst oxidation.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Temperature: Heat to 80°C - 100°C for 2-12 hours.

-

Note: Do not exceed 100°C if possible, as higher temps accelerate protodeboronation.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water.

-

Warning: Avoid acidic washes (e.g., 1M HCl) during workup, as the THP ether can hydrolyze under strong acidic conditions.

-

Advanced Troubleshooting: The MIDA Solution

If the standard protocol fails due to rapid protodeboronation (Ticket #002 persists), you must switch to a "Slow Release" strategy using a MIDA Boronate .

Why? MIDA boronates are sp3-hybridized and unreactive. Under hydrolytic conditions, they slowly release the active boronic acid. This keeps the concentration of the unstable free acid low, preventing side reactions while maintaining enough for the catalyst.

MIDA Protocol Modification:

-

Reagent: Convert your boronic acid to its MIDA ester (or purchase if available).

-

Conditions: Use Cu(OAc)₂ (catalytic) or specific hydrolysis conditions (K₃PO₄/H₂O) to regulate release. [4]

Figure 2: The "Slow Release" strategy using MIDA boronates to prevent protodeboronation.

References

-

Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry. (Demonstrates efficacy of Buchwald ligands for hindered substrates).

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. (Mechanistic insights into base-catalyzed deboronation).

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boroxine equilibrium and stoichiometry).

-

Knapp, D. M., et al. (2010). "In Situ Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. (The MIDA solution for unstable reagents).

Technical Support Center: Optimizing Cross-Coupling of 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid

Ticket ID: #BOR-Ortho-552 Subject: Reactivity Modulation via Base & Solvent Selection Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary & Molecule Analysis

User Context: You are attempting to utilize 2-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid in a Suzuki-Miyaura cross-coupling. You may be experiencing low yields, protodeboronation (loss of the boron group), or homocoupling.

Technical Assessment: This molecule presents a classic "Ortho-Effect" challenge in organoboron chemistry.

-

Structural Feature: The ortho-position contains a -(CH2)-O-THP group.[1]

-

The Critical Interaction: The ether oxygen atom in the ortho-substituent is capable of intramolecular coordination with the empty p-orbital of the boron atom.

-

The Consequence: This coordination increases the Lewis acidity of the boron center, accelerating the formation of the boronate species (Ar-B(OH)3^-). While this can accelerate transmetallation, it drastically increases the rate of protodeboronation (hydrolysis of the C-B bond) in the presence of strong bases and protic solvents.

Support Directive: Success depends on maintaining the "Goldilocks Zone"—activating the boron enough for transmetallation to Palladium, but not so much that it hydrolyzes before coupling.

Solvent & Base Selection Matrix

The following matrix summarizes the effects of variable changes on reaction stability.

Data Table: Reactivity Profiles

| Variable | Type | Recommended? | Technical Impact on 2-Substituted Boronic Acid |

| Solvent | 1,4-Dioxane | YES | High. Excellent solubility; moderate boiling point allows thermal activation without rapid decomposition.[1] |

| Solvent | THF | Conditional | Medium. Good for lower temps (<65°C).[1] At reflux, rate may be too slow for hindered substrates.[1] |